molecular formula C19H12ClN3OS B2574732 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloropyridine-3-carboxamide CAS No. 586982-49-2

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloropyridine-3-carboxamide

Cat. No.: B2574732
CAS No.: 586982-49-2
M. Wt: 365.84
InChI Key: RVBRBPXTTKBUAD-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloropyridine-3-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a chloropyridine carboxamide. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloropyridine-3-carboxamide typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloropyridine-3-carboxamide involves its interaction with specific molecular targets within cells. It can inhibit enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells. The benzothiazole moiety is known to bind to DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division . Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloropyridine-3-carboxamide stands out due to its unique combination of a benzothiazole ring and a chloropyridine carboxamide moiety, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3OS/c20-17-14(7-4-10-21-17)18(24)22-13-6-3-5-12(11-13)19-23-15-8-1-2-9-16(15)25-19/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBRBPXTTKBUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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